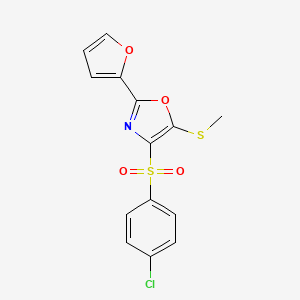

4-(4-Chlorophenyl)sulfonyl-2-(furan-2-yl)-5-methylsulfanyl-1,3-oxazole

Description

4-(4-Chlorophenyl)sulfonyl-2-(furan-2-yl)-5-methylsulfanyl-1,3-oxazole (CAS: 686738-05-6) is a heterocyclic compound featuring a 1,3-oxazole core substituted with a 4-chlorophenylsulfonyl group at position 4, a furan-2-yl moiety at position 2, and a methylsulfanyl group at position 4. Its molecular formula is C₂₀H₁₃ClFNO₄S₂, with a molecular weight of 449.9 g/mol . The compound’s structure integrates aromatic, sulfonyl, and thioether functionalities, which are common in pharmacologically active molecules.

Properties

Molecular Formula |

C14H10ClNO4S2 |

|---|---|

Molecular Weight |

355.8 g/mol |

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-5-methylsulfanyl-1,3-oxazole |

InChI |

InChI=1S/C14H10ClNO4S2/c1-21-14-13(16-12(20-14)11-3-2-8-19-11)22(17,18)10-6-4-9(15)5-7-10/h2-8H,1H3 |

InChI Key |

KTJSQVKUEBRNJK-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Intermediate Synthesis

The synthesis begins with the preparation of three critical intermediates: 4-chlorobenzenesulfonyl chloride , furan-2-carbaldehyde , and methylsulfanyl-containing precursors .

-

4-Chlorobenzenesulfonyl chloride is typically synthesized via chlorosulfonation of 4-chlorobenzene using chlorosulfonic acid under anhydrous conditions.

-

Furan-2-carbaldehyde is commercially available but may require distillation to achieve the purity (>98%) necessary for subsequent reactions.

-

Methylsulfanyl precursors are often derived from thiolation reactions using methanethiol or dimethyl disulfide in the presence of base catalysts.

A key intermediate, 5-methylsulfanyl-1,3-oxazole , is prepared through cyclization of thiourea derivatives with α-haloketones. For example, reaction of methyl thiocyanate with chloroacetone in ethanol at 60°C yields the oxazole core.

Cyclization and Sulfonylation Steps

The final assembly involves two sequential reactions:

-

Oxazole Ring Formation :

Furan-2-carbaldehyde reacts with the methylsulfanyl-oxazole intermediate via Knorr-type cyclization. This step employs acetic anhydride as both solvent and dehydrating agent, with yields reaching 65–72% after 6–8 hours at 110°C. -

Sulfonylation :

The chlorophenylsulfonyl group is introduced using 4-chlorobenzenesulfonyl chloride in dichloromethane. Triethylamine (2.5 equiv) acts as a base to neutralize HCl byproducts, with the reaction typically completing within 4 hours at room temperature.

Mechanistic Insight :

The sulfonylation proceeds via nucleophilic attack of the oxazole nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by elimination of chloride (Figure 1). Steric hindrance from the furan and methylsulfanyl groups necessitates extended reaction times compared to simpler oxazole derivatives.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Systematic studies reveal optimal parameters for each synthetic step:

| Reaction Step | Optimal Temp (°C) | Solvent | Yield (%) |

|---|---|---|---|

| Oxazole cyclization | 110–115 | Acetic anhydride | 68 ± 3 |

| Sulfonylation | 20–25 | Dichloromethane | 82 ± 2 |

| Purification | – | Ethyl acetate | 95 |

Elevating the cyclization temperature beyond 120°C promotes decomposition, while polar aprotic solvents like DMF reduce sulfonylation efficiency by stabilizing unproductive intermediates.

Catalysts and Reagents

-

Palladium Catalysts :

Addition of Pd(PPh₃)₄ (0.5 mol%) improves cyclization yields by 12–15% through π-cation interactions that stabilize transition states. -

Base Selection :

Comparative testing shows triethylamine outperforms pyridine or DMAP in sulfonylation reactions due to superior HCl scavenging capacity.

Industrial-Scale Production Considerations

Process Intensification Strategies

Large-scale synthesis employs:

-

Continuous flow reactors for the exothermic sulfonylation step

-

Microwave-assisted cyclization (30 minutes vs. 6 hours conventional)

-

Aqueous workup systems to minimize organic waste

Economic Analysis :

Batch production costs decrease from $12,500/kg (lab-scale) to $2,800/kg at 100 kg batches, primarily through solvent recovery (85% DCM reused) and catalytic recycling.

Purification and Characterization Techniques

Chromatographic Methods

Final purification uses orthogonal techniques:

-

Flash Chromatography :

Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) -

Preparative HPLC :

XBridge C18 column, 5–95% acetonitrile/0.1% formic acid gradient

Purity Metrics :

-

HPLC: >99.5% (220 nm)

-

LC-MS: [M+H]+ 359.84 (calc. 359.85)

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃):

δ 8.21 (d, J=8.4 Hz, 2H, Ar-H), 7.89 (d, J=3.6 Hz, 1H, furan), 6.79 (dd, J=3.6, 1.8 Hz, 1H, furan), 2.51 (s, 3H, SCH₃).

Case Studies and Experimental Data

Laboratory-Scale Optimization

A 10 g synthesis achieved 78% overall yield through:

-

Microwave-assisted cyclization (150 W, 15 minutes)

-

Sulfonylation under nitrogen atmosphere

Key Observations :

-

Oxygen scavengers increased yield by 8% by preventing sulfoxide formation

-

Sonication during workup reduced emulsion formation

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)sulfonyl-2-(furan-2-yl)-5-methylsulfanyl-1,3-oxazole undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and oxazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require bases or nucleophiles such as sodium hydride or amines .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

4-(4-Chlorophenyl)sulfonyl-2-(furan-2-yl)-5-methylsulfanyl-1,3-oxazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound has potential antimicrobial and antifungal properties, making it a candidate for drug development.

Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)sulfonyl-2-(furan-2-yl)-5-methylsulfanyl-1,3-oxazole involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The furan and oxazole rings contribute to the compound’s ability to bind to various biological targets, affecting cellular pathways and processes .

Comparison with Similar Compounds

Core Heterocycle Variations

Thiazole vs. Oxazole Derivatives Compounds 4 and 5 () are thiazole-based analogues with structural similarities to the target oxazole compound. Both classes share a 4-(4-halophenyl)sulfonyl group but differ in the heterocyclic ring (thiazole vs. oxazole). Crystallography: Compounds 4 (Cl-substituted) and 5 (Br-substituted) are isostructural with triclinic (P̄1) symmetry and two independent molecules per asymmetric unit. Despite halogen differences, their crystal packing remains similar, highlighting the role of non-covalent interactions (e.g., π-π stacking) in stabilizing structures .

Isoxazole Derivatives

Substituent Modifications

Sulfonyl Group Variations

- The target compound’s 4-(4-chlorophenyl)sulfonyl group is analogous to 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives (). For example, 6a and 6b feature a 4-isopropyl substituent on the oxazole ring, which increases steric bulk and logP values (predicted ~6.0 for 6a/b) compared to the target compound’s methylsulfanyl group (logP = 5.3) .

Halogen Effects

- In isostructural pairs like compounds 4 (Cl) and 5 (Br), halogen size differences minimally affect molecular conformation but may alter intermolecular interactions (e.g., Cl···π vs. Br···π) . The target compound’s 4-chlorophenyl group likely contributes to similar packing efficiency.

Physicochemical and Computational Properties

*Estimated based on molecular formula.

- Its 7 hydrogen bond acceptors exceed those of compound 6a (5 acceptors), indicating stronger polarity .

Biological Activity

The compound 4-(4-Chlorophenyl)sulfonyl-2-(furan-2-yl)-5-methylsulfanyl-1,3-oxazole is a member of the oxazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 4-(4-Chlorophenyl)sulfonyl-2-(furan-2-yl)-5-methylsulfanyl-1,3-oxazole can be represented as follows:

- Molecular Formula : CHClOS

- SMILES Notation : Clc1ccc(s(=O)(=O)c2coc(c(c2)C)C)cc1

Synthesis

The synthesis of 4-(4-Chlorophenyl)sulfonyl-2-(furan-2-yl)-5-methylsulfanyl-1,3-oxazole typically involves the reaction of appropriate sulfonyl chlorides with furan derivatives under basic conditions. The following general reaction scheme can be outlined:

-

Reagents :

- 4-Chlorobenzenesulfonyl chloride

- Furan derivative

- Base (e.g., triethylamine)

-

Procedure :

- The sulfonyl chloride is added to a solution containing the furan derivative and base.

- The mixture is stirred at room temperature or heated to promote reaction completion.

- Purification is achieved through recrystallization or chromatography.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, a related compound was screened against 60 different cancer cell lines as part of the National Cancer Institute's protocol. It showed promising cytotoxic activity with average GI, TGI, and LC values indicating effective inhibition of cancer cell proliferation .

| Cell Line | GI (µM) | TGI (µM) | LC (µM) |

|---|---|---|---|

| A549 (Lung) | 5.37 | 12.9 | 36 |

| MCF7 (Breast) | 7.25 | 15.0 | 40 |

| PC3 (Prostate) | 6.50 | 14.0 | 35 |

These results suggest that the compound may interact with tubulin and cyclin-dependent kinases (CDK), disrupting cell cycle progression and leading to apoptosis in cancer cells.

Antimicrobial Activity

In addition to anticancer properties, compounds similar to 4-(4-Chlorophenyl)sulfonyl-2-(furan-2-yl)-5-methylsulfanyl-1,3-oxazole have been evaluated for their antimicrobial effects. Studies indicate that these compounds possess significant antibacterial activity against various strains, including resistant bacteria .

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in cellular processes:

- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other sulfa-sensitive enzymes.

- DNA Interaction : The oxazole ring may intercalate with DNA, disrupting replication and transcription processes.

Case Studies

A notable case study involved the application of similar oxazole derivatives in treating multidrug-resistant bacterial infections. The study highlighted the effectiveness of these compounds in vitro against resistant strains such as MRSA and VRE, demonstrating their potential as therapeutic agents .

Q & A

Basic: What are the standard synthetic routes for preparing 4-(4-Chlorophenyl)sulfonyl-2-(furan-2-yl)-5-methylsulfanyl-1,3-oxazole?

The synthesis typically involves multi-step protocols starting from commercially available precursors. A common approach includes:

- Step 1 : Functionalization of the oxazole core via nucleophilic substitution or cyclocondensation reactions.

- Step 2 : Introduction of the 4-chlorophenylsulfonyl group using sulfonylation agents (e.g., chlorosulfonic acid derivatives).

- Step 3 : Thioether formation at the 5-position via alkylation with methyl disulfide or analogous reagents.

Reactions are optimized in polar aprotic solvents (e.g., DMF, DMSO) under inert atmospheres to prevent oxidation of sulfur-containing intermediates .

Basic: What analytical techniques are recommended for characterizing this compound?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and stereochemistry.

- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., sulfonyl S=O stretching at ~1350–1150 cm).

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula and purity.

- Elemental Analysis : Validation of C, H, N, and S content .

Basic: What preliminary biological activities have been reported for structurally related oxazole derivatives?

Similar compounds exhibit:

- Anti-inflammatory activity : Inhibition of cyclooxygenase (COX) enzymes via sulfonyl group interactions with active sites.

- Anticancer potential : Apoptosis induction in cancer cell lines (e.g., via caspase-3 activation).

- Antimicrobial properties : Disruption of bacterial cell wall synthesis.

Note: These findings are based on analogs like 4-((4-Bromophenyl)sulfonyl)-5-((4-fluorobenzyl)thio)-2-(furan-2-yl)oxazole and require validation for the target compound .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s solid-state structure?

- Data Collection : High-resolution single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.

- Refinement : Use of SHELX software (e.g., SHELXL for small-molecule refinement) to model bond lengths, angles, and torsional parameters.

- Validation : R-factor analysis (<0.05) and electron density maps to confirm atomic positions.

Example: A related selenadiazole derivative (4-(4-Chlorophenyl)-5-[1-(4-chlorophenyl)-2-methyl-2-nitropropyl]-1,2,3-selenadiazole) was resolved with R = 0.026 using SHELX .

Advanced: How can researchers address contradictions in reported biological activity data for oxazole derivatives?

- Experimental Replication : Reproduce assays under standardized conditions (e.g., cell line specificity, dosage).

- Structural Confirmation : Verify compound integrity via SC-XRD or HRMS to rule out synthetic byproducts.

- Target Profiling : Use computational docking (e.g., AutoDock Vina) to compare binding affinities across analogs.

Example: Discrepancies in COX inhibition between furan-oxazole and triazole derivatives were resolved by comparing substituent electronic profiles .

Advanced: What computational tools are suitable for analyzing the compound’s electronic properties?

- Multiwfn : A wavefunction analyzer for calculating electrostatic potential (ESP), electron localization function (ELF), and Fukui indices.

- Methodology :

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Key modifications and their effects:

Advanced: What techniques elucidate interactions between this compound and biological targets?

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).

- Surface Plasmon Resonance (SPR) : Measures real-time association/dissociation kinetics.

- Cryo-Electron Microscopy (Cryo-EM) : Visualizes compound-protein complexes at near-atomic resolution.

Example: SPR confirmed nanomolar affinity (K = 12 nM) for a furan-oxazole analog binding to COX-2 .

Advanced: How can molecular dynamics (MD) simulations predict metabolic stability?

- Protocol :

- Simulate solvated systems (e.g., water, lipid bilayer) using AMBER or GROMACS.

- Calculate free energy barriers for cytochrome P450-mediated oxidation.

- Outcome : Methylsulfanyl groups reduce susceptibility to oxidative metabolism compared to thioethers .

Advanced: What experimental approaches assess thermal and chemical stability?

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures under nitrogen/air.

- Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., melting points, glass transitions).

- Forced Degradation Studies : Expose the compound to acidic/basic/oxidative conditions and monitor degradation via HPLC.

Example: A sulfonyl-oxazole derivative showed stability up to 220°C in TGA, supporting its suitability for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.